molecular formula C13H9BrClFOZn B14889828 4-(2-Chloro-4-fluorophenoxymethyl)phenylZinc bromide

4-(2-Chloro-4-fluorophenoxymethyl)phenylZinc bromide

Cat. No.: B14889828
M. Wt: 380.9 g/mol
InChI Key: OMTFOOBDJRQSNI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(2-chloro-4-fluorophenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in other types of reactions such as oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is carried out in an inert atmosphere at elevated temperatures.

    Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide for oxidation or lithium aluminum hydride for reduction, depending on the desired transformation.

Major Products

The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

4-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the phenyl group to the coupling partner. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chloro-4-fluorophenoxymethyl)phenylmagnesium bromide: Another organometallic compound used in similar cross-coupling reactions.

    4-(2-chloro-4-fluorophenoxymethyl)phenylboronic acid: Often used in Suzuki-Miyaura coupling as the boronic acid partner.

    4-(2-chloro-4-fluorophenoxymethyl)phenyl lithium: Used in various organic transformations, including nucleophilic additions.

Uniqueness

4-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. Its stability in THF and compatibility with various reaction conditions make it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C13H9BrClFOZn

Molecular Weight

380.9 g/mol

IUPAC Name

bromozinc(1+);2-chloro-4-fluoro-1-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9ClFO.BrH.Zn/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

OMTFOOBDJRQSNI-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)COC2=C(C=C(C=C2)F)Cl.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.